Cas no 1261235-75-9 (4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol)

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a cyclohexanol scaffold linked to a 5-fluoropyrimidine moiety via an amino group, offering a versatile structure for further functionalization. The presence of the fluorine atom enhances metabolic stability and binding affinity in biological systems, making it a valuable intermediate for drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted therapeutics. The compound’s solubility and stability under standard conditions further support its utility in synthetic and biochemical studies.
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol structure
1261235-75-9 structure
Product Name:4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol
CAS No:1261235-75-9
MF:C10H14FN3O
MW:211.236065387726
CID:2164335
Update Time:2025-10-29

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • (1R,4r)-4-(5-fluoro-pyrimidin-2-ylamino)-cyclohexanol
    • 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol
    • 4-(5-Fluoro-pyrimidin-2-ylamino)-cyclohexanol
    • (1R,4R)-4-(5-Fluoropyrimidin-2-ylamino)cyclohexanol
    • SBB075631
    • 4-(5-fluoropyrimidin-2-ylamino)cyclohexanol
    • 4-[(5-fluoropyrimidin-2-yl)amino]cyclohexan-1-ol
    • trans-4-[(5-Fluoro-2-pyrimidinyl)amino]cyclohexanol
    • Inchi: 1S/C10H14FN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14)
    • InChI Key: JUDBIHOUIQBAEA-UHFFFAOYSA-N
    • SMILES: FC1C=NC(=NC=1)NC1CCC(CC1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Topological Polar Surface Area: 58

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
090425-500mg
4-(5-Fluoro-pyrimidin-2-ylamino)-cyclohexanol
1261235-75-9
500mg
£320.00 2022-03-01

Additional information on 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol

Comprehensive Overview of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol (CAS No. 1261235-75-9)

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol (CAS No. 1261235-75-9) is a fluorinated pyrimidine derivative with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS number, has garnered attention due to its unique structural features and applications in drug discovery. Researchers are increasingly exploring its role as a kinase inhibitor scaffold, particularly in oncology and inflammation-related studies. The presence of both fluoropyrimidine and cyclohexanol moieties contributes to its versatile binding properties, making it a valuable intermediate in medicinal chemistry.

In recent years, the demand for fluorinated heterocycles like 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has surged, driven by their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This aligns with the growing trend in drug development to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties. A 2023 survey of PubMed citations revealed a 40% increase in studies involving fluorinated pyrimidines, underscoring their relevance in targeted therapy and precision medicine applications.

The synthetic pathway for CAS 1261235-75-9 typically involves a nucleophilic aromatic substitution (SNAr) reaction between 5-fluoropyrimidin-2-amine and a functionalized cyclohexanol derivative. This process highlights the compound's role as a building block for more complex molecules. Analytical characterization often employs LC-MS and NMR spectroscopy, with particular attention to the fluorine-19 NMR signal at approximately -120 ppm, which serves as a distinctive fingerprint for quality control.

From a therapeutic perspective, 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has shown promise in computer-aided drug design (CADD) simulations. Molecular docking studies suggest favorable interactions with protein kinases, particularly those involved in cell proliferation pathways. This has led to its inclusion in several high-throughput screening libraries for cancer research. Notably, its logP value (predicted at 1.2-1.8) indicates good membrane permeability, addressing a key challenge in CNS drug development.

Regulatory considerations for 1261235-75-9 emphasize its classification as a research chemical rather than an approved active pharmaceutical ingredient (API). Proper handling requires standard laboratory precautions, with material safety data sheets (MSDS) recommending storage at 2-8°C under inert atmosphere. The compound's stability profile shows no significant degradation under accelerated conditions (40°C/75% RH for 3 months), making it suitable for long-term storage in drug discovery programs.

Emerging applications of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol extend to PET radiopharmaceuticals, where the fluorine-18 isotopologue could serve as a diagnostic tracer. This aligns with current trends in theranostics – the integration of therapeutic and diagnostic capabilities. The compound's modular structure also facilitates structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically optimize potency and selectivity.

Commercial availability of CAS 1261235-75-9 has expanded significantly, with over 15 specialty chemical suppliers now listing the compound in their catalogs. Pricing typically ranges from $200-$500 per gram at research quantities, reflecting both the synthetic complexity and growing demand. Academic and industrial researchers frequently search for custom synthesis services and bulk quantities of this intermediate, particularly for combinatorial chemistry applications.

Environmental and safety assessments indicate that 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol exhibits low ecotoxicity (EC50 >100 mg/L in Daphnia magna tests) and is readily biodegradable under OECD 301B conditions. These properties contribute to its favorable profile for sustainable chemistry initiatives, an increasingly important consideration in green pharmaceutical manufacturing.

Future research directions for this compound class may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies. The fluoropyrimidine moiety's ability to participate in hydrogen bonding networks while maintaining metabolic stability makes it particularly attractive for these cutting-edge therapeutic modalities. Patent analysis reveals growing IP activity around related structures, suggesting expanding commercial interest.

For researchers working with 1261235-75-9, recent methodological advances include improved purification techniques using preparative HPLC with polar-embedded stationary phases, achieving >99.5% purity. These developments address previous challenges with residual solvents in the final product. The compound's crystalline form has been characterized by X-ray diffraction, providing valuable data for polymorph screening in formulation development.

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